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molecular formula C10H16O2 B8394679 Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate

Methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate

Cat. No. B8394679
M. Wt: 168.23 g/mol
InChI Key: XPTIVUWZBIFLLD-UHFFFAOYSA-N
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Patent
US05344845

Procedure details

Under an argon stream, 5.3 ml of dibromomethane and 28 ml of titanium tetrachloride (methylene chloride 2M solution) were added to a solution of 15 g of zinc suspended in 250 ml of THF, under ice cooling. The resultant solution was stirred for one hour. Then, a solution of 8.5 g of methyl 1-methyl-4-oxo-1-cyclohexanecarboxylate in 50 ml of THF was added to the solution. The solution was reacted for 15 hours. After reaction, 500 ml of an aqueous sodium chloride solution was added to the reaction solution. The solution was extracted three times with 100 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was removed in vacuo. The oily substance formed was subjected to column chromatography using 100 g of silica gel. From the fraction eluted with hexane and ethyl acetate=50:1, the solvent was removed in vacuo, yielding 7 g of methyl 1-methyl-4-methylene-1-cyclohexanecarboxylate as a colorless oil, which had the following physiochemical properties:
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
catalyst
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2]Br.[CH3:4][C:5]1([C:12]([O:14][CH3:15])=[O:13])[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[Cl-].[Na+]>C1COCC1.[Ti](Cl)(Cl)(Cl)Cl.[Zn]>[CH3:4][C:5]1([C:12]([O:14][CH3:15])=[O:13])[CH2:10][CH2:9][C:8](=[CH2:2])[CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
BrCBr
Name
Quantity
28 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
15 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was reacted for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with 100 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed three times with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The oily substance formed
WASH
Type
WASH
Details
From the fraction eluted with hexane and ethyl acetate=50:1
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)=C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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